![molecular formula C8H18S3 B2925726 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane CAS No. 6052-45-5](/img/structure/B2925726.png)
1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane is a chemical compound that belongs to the group of organosulfur compounds. It is commonly known as ESES and has a molecular formula of C8H20S3. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The exact mechanism of action of ESES is not yet fully understood. However, it is believed that the compound interacts with various biological molecules, including proteins and enzymes, through its thiol functional groups.
Biochemical and Physiological Effects:
ESES has been found to exhibit various biochemical and physiological effects. Studies have shown that it has antioxidant properties and can protect cells from oxidative stress. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of ESES is its easy synthesis process, which makes it readily available for use in lab experiments. However, its low solubility in water can limit its use in certain experiments.
Future Directions
There are several future directions for research on ESES. One potential area of study is its use as a precursor for the synthesis of thiol-functionalized polymers for use in drug delivery systems. Another potential area of study is its use in the synthesis of metal sulfide nanoparticles for use in various applications, including solar cells and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of ESES and its potential applications in various fields of science.
Synthesis Methods
The synthesis of ESES involves the reaction of 1,2-dichloroethane with sodium ethanethiolate to form 1-(ethylsulfanyl)-2-chloroethane. This intermediate is then reacted with sodium ethylthiolate to form the final product, 1-(ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane.
Scientific Research Applications
ESES has been extensively studied for its potential applications in various fields of science. One of the most significant applications is in the field of organic electronics, where it has been used as a dopant in organic field-effect transistors. ESES has also been studied for its potential use in the synthesis of metal sulfide nanoparticles and as a precursor for the synthesis of thiol-functionalized polymers.
properties
IUPAC Name |
1-ethylsulfanyl-2-(2-ethylsulfanylethylsulfanyl)ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWQHTRVLDSEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCSCCSCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.